Propiophenone, 2'-hydroxy-4'-(2-morpholinoethoxy)-, hydrochloride
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Overview
Description
Propiophenone, 2’-hydroxy-4’-(2-morpholinoethoxy)-, hydrochloride is a chemical compound with the molecular formula C15-H21-N-O4.Cl-H and a molecular weight of 315.83 . This compound is known for its unique structure, which includes a morpholinoethoxy group attached to a hydroxypropiophenone core. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propiophenone, 2’-hydroxy-4’-(2-morpholinoethoxy)-, hydrochloride typically involves the reaction of 2-hydroxypropiophenone with 2-(morpholino)ethanol under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product . The hydrochloride salt is then formed by reacting the product with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions
Propiophenone, 2’-hydroxy-4’-(2-morpholinoethoxy)-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholinoethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols. Substitution reactions can result in a variety of products depending on the nucleophile used.
Scientific Research Applications
Propiophenone, 2’-hydroxy-4’-(2-morpholinoethoxy)-, hydrochloride has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Mechanism of Action
The mechanism of action of Propiophenone, 2’-hydroxy-4’-(2-morpholinoethoxy)-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Propiophenone, 2’-hydroxy-4’-(2-morpholinoethoxy)-, hydrochloride include:
Phenylboronic acid: Known for its use in organic synthesis and as a reagent in various chemical reactions.
4-Hydroxy-2-quinolones: Studied for their pharmaceutical and biological activities.
Pinacol boronic esters: Used in Suzuki-Miyaura coupling reactions and other organic transformations.
Uniqueness
Propiophenone, 2’-hydroxy-4’-(2-morpholinoethoxy)-, hydrochloride is unique due to its specific structure, which imparts distinct chemical properties and reactivity. Its morpholinoethoxy group provides additional functionality, making it a versatile compound for various applications in scientific research and industry.
Properties
CAS No. |
20800-11-7 |
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Molecular Formula |
C15H22ClNO4 |
Molecular Weight |
315.79 g/mol |
IUPAC Name |
1-[2-hydroxy-4-(2-morpholin-4-ylethoxy)phenyl]propan-1-one;hydrochloride |
InChI |
InChI=1S/C15H21NO4.ClH/c1-2-14(17)13-4-3-12(11-15(13)18)20-10-7-16-5-8-19-9-6-16;/h3-4,11,18H,2,5-10H2,1H3;1H |
InChI Key |
BNUGTUBZXHZDKP-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=C(C=C(C=C1)OCCN2CCOCC2)O.Cl |
Origin of Product |
United States |
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